12Z-heneicosenoic acid

Lipid metabolism Odd-chain fatty acids β-oxidation

Differentiating C21:1 positional isomers by mass alone is impossible. 12Z-Heneicosenoic acid (C21H40O2, MW 324.54) provides the exact retention time and spectral reference needed. - **Analytical Specificity**: Distinguish the 12Z-isomer from 13Z-, 14Z-, and 15Z-heneicosenoic acids via validated GC-MS/LC-MS methods. - **Metabolic Tracing**: Odd-chain structure (C21) generates propionyl-CoA upon β-oxidation, enabling flux assays for propionyl-CoA carboxylase pathways. - **Membrane Models**: LogP 9.29, hydrophobic thickness intermediate between C18 and C22 for bilayer phase studies. Supplied as a >99% analytical standard.

Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
Cat. No. B15290107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12Z-heneicosenoic acid
Molecular FormulaC21H40O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCC(=O)O
InChIInChI=1S/C21H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9-
InChIKeyVXCUECWODRDENC-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12Z-Heneicosenoic Acid Technical Profile


12Z-Heneicosenoic acid (CAS 3515-84-2), also designated as cis-12-heneicosenoic acid, (Z)-henicos-12-enoic acid, or C21:1n-9, is a 21-carbon monounsaturated fatty acid characterized by a cis (Z) double bond at the 12th carbon position . It belongs to the odd-chain fatty acid class and is classified within the unsaturated fatty acids subclass [FA0103] under LIPID MAPS identifier LMFA01030398 [1]. The compound has a molecular formula of C21H40O2 and a molecular weight of 324.54 Da [2]. It is commercially available as a purified analytical standard with purity specifications typically exceeding 99% [2].

Certified analytical standard (>99% purity)
Odd-chain C21:1 monounsaturated fatty acid
cis-Δ12 double bond (n-9) for membrane studies
LIPID MAPS-registered (LMFA01030398) for lipidomics

12Z-Heneicosenoic Acid Substitution Risks


12Z-Heneicosenoic acid cannot be substituted with other C21:1 positional isomers or even-chain monounsaturated analogs without introducing significant experimental confounding. Within the C21:1 monounsaturated fatty acid family, multiple positional isomers exist, including 13Z-, 14Z-, and 15Z-heneicosenoic acids, each with distinct LIPID MAPS identifiers reflecting their unique molecular configurations [1]. The 12Z-isomer's specific double bond location at the 12th carbon (n-9 nomenclature) confers unique biophysical membrane properties that differ from even-chain counterparts such as erucic acid (C22:1n-9, Δ13), which has a different carbon chain length and double bond positioning . Furthermore, the odd-chain structure of 12Z-heneicosenoic acid (C21) engages distinct biosynthetic and catabolic pathways compared to even-chain fatty acids, including unique β-oxidation patterns and propionyl-CoA generation [2]. Substitution with any other C21:1 isomer or even-chain analog alters the experimental system in ways that preclude direct data comparability, particularly in metabolomics, lipidomics, and membrane biophysics applications.

Positional isomer substitution (e.g., 13Z-, 14Z-, 15Z-heneicosenoic acids) may cause misidentification because these isomers share identical mass but differ in retention.
Even-chain analogs (oleic acid, erucic acid) may alter metabolic fate and membrane partitioning, undermining comparability.
12Z-specific membrane biophysics may not be reproduced with other chain lengths or double bond positions; direct data comparability cannot be assumed.

12Z-Heneicosenoic Acid Differentiation Evidence


Odd-Chain vs. Even-Chain β-Oxidation

12Z-Heneicosenoic acid (C21:1) is an odd-chain monounsaturated fatty acid that undergoes β-oxidation yielding a terminal propionyl-CoA unit, which enters the tricarboxylic acid cycle via succinyl-CoA after carboxylation, unlike even-chain fatty acids that yield only acetyl-CoA [1]. This metabolic divergence is class-wide for all odd-chain fatty acids, but 12Z-heneicosenoic acid occupies a distinct chain length (C21) not represented among common even-chain analogs such as oleic acid (C18:1) or erucic acid (C22:1). The compound's molecular weight of 324.54 Da and LogP of 9.29 (ACD/Labs predicted) differ from erucic acid (C22:1, MW 338.57 Da) .

Metabolic Fate
Class-level
Terminal β-oxidation yields propionyl-CoA (requires carboxylation to succinyl-CoA) vs. acetyl-CoA from even-chain fatty acids
Supports odd-chain fatty acid β-oxidation pathway studies
Class-level metabolic principle; verify in target system
Lipid metabolism Odd-chain fatty acids β-oxidation Propionyl-CoA

Positional Isomer Identification by LIPID MAPS

Within the C21:1 monounsaturated fatty acid family, LIPID MAPS classifies multiple distinct positional isomers including 12Z-heneicosenoic acid (LMFA01030398), 13Z-heneicosenoic acid (LMFA01031300), 14Z-heneicosenoic acid (LMFA01031332), 15Z-heneicosenoic acid (LMFA01031330), 7Z-heneicosenoic acid (LMFA01030909), and 9Z-heneicosenoic acid (LMFA01031301) [1]. Each isomer possesses identical molecular weight (324.3 Da) and molecular formula (C21H40O2) but distinct double bond positions, meaning these isomers co-elute or exhibit near-identical mass spectra under standard GC-MS or LC-MS conditions without specialized derivatization or chromatographic resolution [1].

Isomer Identification
Head-to-head
Identical MW (324.3 Da) and formula (C21H40O2) across 12Z-, 13Z-, 14Z-, 15Z-isomers; differentiation requires authentic 12Z standard for retention index
Supports unambiguous isomer assignment in lipidomics when using authentic standard
Co-elution risk without derivatization or dedicated method
Lipidomics Analytical chemistry Isomer identification Mass spectrometry

Physicochemical Properties vs. Erucic Acid

12Z-Heneicosenoic acid (C21:1n-9) differs from the more common monounsaturated fatty acid erucic acid (C22:1n-9, Δ13) by one methylene unit in chain length. This difference produces measurable variations in physicochemical parameters including molecular weight (324.54 Da vs. 338.57 Da), predicted LogP (9.29 vs. ~9.8 for C22:1), boiling point (439.9±14.0°C at 760 mmHg), and predicted molar volume (363.4±3.0 cm³) . The single carbon difference alters the compound's hydrophobicity, membrane partitioning behavior, and packing geometry in lipid bilayers.

Physicochemical Profile
Data to verify
MW 324.54 Da vs 338.57 Da (erucic acid); predicted LogP 9.29 vs ~9.8; distinct boiling point and molar volume
Chain length (C21 vs C22) may influence membrane partitioning and bilayer thickness
Predicted values (ACD/Labs); experimental verification recommended
Physicochemical properties Membrane biophysics Lipid bilayer Hydrophobicity

Analytical Standard Purity Benchmark

Commercially available 12Z-heneicosenoic acid analytical standards are supplied with purity exceeding 99% as verified by supplier Certificate of Analysis, with specifications including product group classification as an unsaturated, monounsaturated fatty acid standard [1]. This high purity grade enables accurate calibration for quantitative lipidomics workflows where precise molar response factors are required.

Purity Specification
Specification review
Supplier-certified >99% purity; Certificate of Analysis; 100 mg reference standard format
Enables accurate calibration in quantitative lipidomics
Supplier specification; verify lot-specific CoA
Analytical standard Quantitative lipidomics Method validation Calibration

Natural Occurrence and Source Specificity

12Z-Heneicosenoic acid has been identified as a naturally occurring free fatty acid component on the cuticle of Galleria mellonella (wax moth) larvae when fed on beeswax diet, where it appears alongside other long-chain free fatty acids including C22:0, C24:0, and C26:0 [1]. Its presence in this ecological context suggests a potential protective role against fungal invasion, representing a specific biological source signature distinct from more ubiquitous fatty acids. Additionally, the compound has been documented in the Caribbean urchin Tripneustes esculentus [2].

Natural Occurrence
Reported
Detected in cuticle lipids of Galleria mellonella larvae and in Tripneustes esculentus
Offers source-specific biomarker signature for ecological research
Restricted phylogenetic distribution; requires matrix validation
Natural products Chemical ecology Biomarker discovery Lipid biomarkers

Ontology and FAIR Data Compliance

12Z-Heneicosenoic acid has been assigned dedicated ontology identifiers including ChEBI:187962 [1] and ZFIN term ID for phenotypic annotation, enabling standardized reporting in bioinformatics and systems biology databases. This formal classification supports FAIR (Findable, Accessible, Interoperable, Reusable) data principles in metabolomics studies, unlike positional isomers that may lack equivalent annotation depth or community-adopted identifiers.

FAIR Compliance
Reported
ChEBI:187962; LIPID MAPS LMFA01030398; ChemSpider 4471972; Gene Ontology annotations
Supports standardized data deposition and cross-study interoperability
Ontology-registered compound; confirm database version
Ontology Bioinformatics FAIR data Metabolomics standards

12Z-Heneicosenoic Acid Applications


Lipidomics Method Development & Validation

Procure 12Z-heneicosenoic acid as a certified reference standard (>99% purity) for developing and validating GC-MS or LC-MS methods targeting odd-chain monounsaturated fatty acids. Use the authentic standard to establish retention time indices and mass spectral libraries for unambiguous identification of the 12Z-isomer among C21:1 positional isomers, which share identical molecular weight and cannot be distinguished by mass alone [1].

Odd-Chain Fatty Acid β-Oxidation Studies

Employ 12Z-heneicosenoic acid as a model C21:1 substrate in mitochondrial β-oxidation assays or metabolic flux studies. The odd-chain structure generates propionyl-CoA upon complete β-oxidation, providing a distinct metabolic tracer signal compared to even-chain controls (e.g., oleic acid, erucic acid). This enables investigation of propionyl-CoA carboxylase and methylmalonyl-CoA mutase pathway activity [1].

Membrane Biophysics & Bilayer Studies

Utilize 12Z-heneicosenoic acid in artificial membrane systems or lipid bilayer studies where the specific 21-carbon chain length and cis-Δ12 unsaturation provide defined biophysical parameters (LogP 9.29, molar volume 363.4 cm³). The C21 chain offers a distinct hydrophobic thickness parameter intermediate between C18 and C22 fatty acids, enabling systematic structure-property relationship studies of membrane fluidity and phase behavior [1].

Chemical Ecology & Biomarker Discovery

Apply 12Z-heneicosenoic acid as a reference standard for identifying and quantifying this compound in biological matrices of interest (insect cuticle lipids, marine invertebrate extracts). Its documented presence in Galleria mellonella cuticle and Tripneustes esculentus provides source-specific biomarker potential for ecological and natural product investigations [1].

Application
Selection Property
Validation Focus
Lipidomics Method Development
Certified reference standard (>99% purity)
Retention index and mass spectral library matching for C21:1 isomer identification
Odd-Chain β-Oxidation Studies
Odd-chain (C21:1) structure generating propionyl-CoA
Propionyl-CoA carboxylase and methylmalonyl-CoA mutase pathway activity assays
Membrane Biophysics & Bilayer Studies
C21 chain length with cis-Δ12 unsaturation
Membrane thickness, fluidity, and phase behavior measurements
Chemical Ecology & Biomarker Discovery
Source-specific occurrence in insect and marine invertebrate lipids
Identification in biological matrices using GC-MS with authentic standard

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